molecular formula C9H12N2O4S B146509 (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 24701-69-7

(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B146509
CAS RN: 24701-69-7
M. Wt: 244.27 g/mol
InChI Key: BDSDFCVDQUGOFB-XNCJUZBTSA-N
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Description

(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

  • The compound is utilized in the synthesis of various cephalosporin derivatives, indicating its role as a versatile intermediate in antibiotic development. For instance, its derivatives were synthesized and characterized by various spectroscopic methods, showcasing its potential in the creation of new antibiotics (Deng, 2007), (Blau et al., 2008).

Molecular Characterization and Applications

  • In-depth molecular studies have been conducted on the compound and its derivatives. Vibrational spectroscopic studies, first-order hyperpolarizability, and HOMO-LUMO studies have been performed, indicating the compound's potential in nonlinear optical (NLO) applications (Ramalingam, Sethuraman, & Sundaraganesan, 2011).

Corrosion Inhibition Applications

  • The compound has been evaluated as a corrosion inhibitor, specifically for its efficiency in protecting API 5L X52 steel in an acidic medium. This showcases its potential industrial applications outside the pharmaceutical sector (Aldana-González et al., 2015).

Structural Analysis in Drug Development

  • Structural analysis and characterization of impurities in drugs related to this compound have been a significant focus, aiding in ensuring the quality and safety of pharmaceutical products (Rao et al., 2007).

Mechanism of Action

Target of Action

The primary target of 7-Amca, also known as (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid or 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is the bacterial cell wall . It has the ability to penetrate bacterial cell walls and inhibit their synthesis .

Mode of Action

7-Amca acts by binding reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis, which consequently reduces the amount of bleeding post-surgery .

Biochemical Pathways

The biochemical pathway of 7-Amca involves the conversion of cephalosporin C into 7-ACA, which is then transformed into 7-Amca . This transformation is achieved through a seven-step procedure that includes the introduction of a 7 α-methoxy group to the cephalosporin nucleus .

Pharmacokinetics

It is known that most elimination takes place during the first eight hours, giving an apparent elimination half-life of approximately two hours . The plasma clearance ranges between 110–116 ml/min, and the urinary recovery of the compound exceeds 95% of the dose .

Result of Action

The result of 7-Amca’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes 7-Amca effective against many pathogenic microorganisms and resistant Gram-negative bacteria .

Action Environment

The action of 7-Amca can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents. It is soluble in DMF, DMSO, and aqueous base . Furthermore, its fluorescence properties, which are used for protein labeling, can be influenced by the presence of other fluorescent compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "L-(+)-tartaric acid", "S-methyl-L-cysteine", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Diethyl ether", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "N,N-dimethylformamide", "Triethylamine", "Boc-L-alanine", "Trifluoroacetic acid", "Ethanol", "2,4,6-trichloro-1,3,5-triazine", "Sodium azide", "Sodium borohydride", "Sodium methoxide", "Sodium cyanoborohydride", "Hydrogen chloride gas", "Tetrahydrofuran", "Dichloromethane", "Acetonitrile", "Ethyl 6-amino-2,2-dimethyl-4-oxo-1,3-dioxane-5-carboxylate" ], "Reaction": [ "1. L-(+)-tartaric acid is reacted with S-methyl-L-cysteine in the presence of sodium hydroxide and methanol to form the diastereomeric mixture of (2S,3S)- and (2S,3R)-methyl 2,3-dihydroxybutanedioate.", "2. The diastereomeric mixture is treated with acetic anhydride and hydrochloric acid to form the corresponding diastereomeric mixture of methyl (2S,3S)- and (2S,3R)-2-acetoxy-3-hydroxybutanoate.", "3. The diastereomeric mixture is treated with sodium bicarbonate and ethyl acetate to form the corresponding diastereomeric mixture of methyl (2S,3S)- and (2S,3R)-3-acetoxy-2-hydroxybutanoate.", "4. The diastereomeric mixture is treated with diethyl ether and N,N'-dicyclohexylcarbodiimide in the presence of N-hydroxysuccinimide and N,N-dimethylformamide to form the corresponding diastereomeric mixture of methyl (2S,3S)- and (2S,3R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-hydroxybutanoate.", "5. The diastereomeric mixture is treated with triethylamine and Boc-L-alanine in the presence of trifluoroacetic acid and ethanol to form the corresponding diastereomeric mixture of methyl (2S,3S)- and (2S,3R)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-[(tert-butoxycarbonyl)amino]butanoate.", "6. The diastereomeric mixture is treated with 2,4,6-trichloro-1,3,5-triazine and sodium bicarbonate in the presence of acetonitrile to form the corresponding diastereomeric mixture of methyl (2S,3S)- and (2S,3R)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-[(tert-butoxycarbonyl)amino]-2,3-dihydro-1,3,4-oxadiazole.", "7. The diastereomeric mixture is treated with sodium azide and sodium borohydride in the presence of methanol and sodium methoxide to form the corresponding diastereomeric mixture of methyl (2S,3S)- and (2S,3R)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-[(tert-butoxycarbonyl)amino]-2,3-dihydro-1,3,4-oxadiazol-5-yl)methyl ester.", "8. The diastereomeric mixture is treated with hydrogen chloride gas and tetrahydrofuran to form the corresponding diastereomeric mixture of methyl (2S,3S)- and (2S,3R)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-[(tert-butoxycarbonyl)amino]-2,3-dihydro-1,3-thiazole-5-carboxylic acid.", "9. The diastereomeric mixture is treated with dichloromethane and ethyl 6-amino-2,2-dimethyl-4-oxo-1,3-dioxane-5-carboxylate in the presence of N,N'-dicyclohexylcarbodiimide and triethylamine to form the corresponding diastereomeric mixture of (6R,7R)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid." ] }

CAS RN

24701-69-7

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

(6S,7S)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m0/s1

InChI Key

BDSDFCVDQUGOFB-XNCJUZBTSA-N

Isomeric SMILES

COCC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O

SMILES

COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Pictograms

Irritant; Health Hazard

synonyms

7-AMCA;  7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  (6R-trans)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  7-Amino-3-methoxymethyl-Δ3-cephem-4-carboxylic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Q & A

Q1: What is the significance of 7-AMCA in the pharmaceutical industry?

A: 7-AMCA serves as a key building block in producing commercially important cephalosporin antibiotics. [, , ] These antibiotics are crucial for treating bacterial infections.

Q2: How is 7-AMCA synthesized?

A: 7-AMCA is typically synthesized through a nucleophilic substitution reaction using 7-Aminocephalosporanic acid (7-ACA) and 5-Mercapto-1-methyl-1,2,3,4-tetrazole (5-MMT) as starting materials. [, , , ] This reaction is usually carried out in acetic acid with methylsulfonic acid as a catalyst.

Q3: What factors influence the yield and purity of 7-AMCA during synthesis?

A: Research indicates that several factors affect 7-AMCA synthesis, including the molar ratio of reactants (7-ACA and 5-MMT), catalyst concentration, reaction temperature, and duration. [, , ] Optimizing these parameters is crucial for maximizing yield and achieving high purity.

Q4: How is the structure of 7-AMCA confirmed?

A: The synthesized 7-AMCA is typically characterized using spectroscopic techniques like 1H-NMR, FT-IR, and elemental analysis. [, , , ] These methods help confirm the molecular structure and purity of the synthesized compound.

Q5: Are there efforts to optimize the synthesis of 7-AMCA?

A: Yes, researchers have explored optimization strategies like orthogonal quadratic regression design to establish mathematical models for predicting optimal reaction conditions. [] These models help determine the ideal combination of factors to enhance 7-AMCA yield and purity.

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